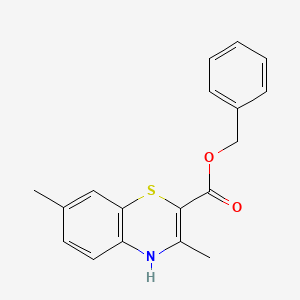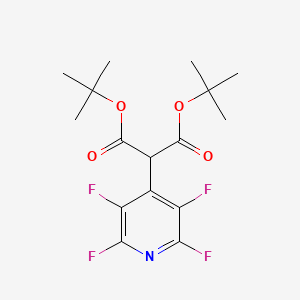
Dihexadecyl biphenyl-4,4'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecyl biphenyl-4,4’-dicarboxylate (BPDC) belongs to the class of aromatic dicarboxylic acids . Its chemical formula is HO₂CC₆H₄C₆H₄CO₂H, and its molecular weight is 242.23 g/mol . BPDC-based polymers exhibit excellent thermal stability, making them suitable for applications requiring high-temperature resistance. Additionally, these polymers demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength.
Preparation Methods
Synthetic Routes:: BPDC can be synthesized through various routes, including esterification or amidation reactions. One common method involves the reaction of biphenyl-4,4’-dicarboxylic acid chloride with hexadecanol (C₁₆H₃₃OH) in the presence of a base (such as pyridine) to form the dihexadecyl ester .
Industrial Production:: Industrial-scale production typically involves the esterification of biphenyl-4,4’-dicarboxylic acid with hexadecanol under controlled conditions. The resulting dihexadecyl biphenyl-4,4’-dicarboxylate is then purified for commercial use.
Chemical Reactions Analysis
BPDC can undergo various reactions:
Esterification: Formation of the dihexadecyl ester from biphenyl-4,4’-dicarboxylic acid and hexadecanol.
Hydrolysis: Conversion of the ester back to the acid under acidic or basic conditions.
Polymerization: BPDC serves as a monomer in the synthesis of high-performance polymers.
Common reagents include acid chlorides, alcohols, and bases. Major products include the ester itself and related polymers.
Scientific Research Applications
BPDC finds applications in:
Electrical and Electronics Industry: Insulation, encapsulation, and fabrication of high-performance electronic devices.
Liquid Crystal Polymers: Used in electronics, optical devices, automotive, and textiles.
Metal-Organic Frameworks (MOFs): As a linker or ligand for gas storage, catalysis, sensing, and separation technology.
Biomedical Applications: Drug delivery systems, biomaterials, and pharmaceutical compounds.
Mechanism of Action
The exact mechanism by which BPDC exerts its effects depends on its specific application. For instance, in liquid crystal polymers, it contributes to the alignment of liquid crystal molecules, affecting optical properties. In MOFs, it influences adsorption and selectivity.
Comparison with Similar Compounds
BPDC’s uniqueness lies in its combination of thermal stability, electrical insulation properties, and versatility. Similar compounds include other aromatic dicarboxylic acids like terephthalic acid and trimesic acid .
Properties
Molecular Formula |
C46H74O4 |
|---|---|
Molecular Weight |
691.1 g/mol |
IUPAC Name |
hexadecyl 4-(4-hexadecoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C46H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49-45(47)43-35-31-41(32-36-43)42-33-37-44(38-34-42)46(48)50-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-40H2,1-2H3 |
InChI Key |
WUDKOIAFGOAZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Naphthylmethyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11078117.png)
![N-(2,3-dichlorophenyl)-2-{[(4E)-4-(4-methoxybenzylidene)-1-(2-methylphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11078122.png)
![N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B11078141.png)
![1H-Benzo[f]chromene-2-carboxylic acid, 3-oxo-1-(2-oxotetrahydrofuran-3-yl)-2,3-dihydro-, methyl ester](/img/structure/B11078142.png)
![7-Phenyl-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11078147.png)
![5-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl benzoate](/img/structure/B11078155.png)
![2-{2-[(2-methylpropyl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11078163.png)


![5-acetyl-3-amino-4-(1H-indol-3-yl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11078174.png)
![4-Methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzoic acid](/img/structure/B11078178.png)


